molecular formula C23H20N4O4 B2800450 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide CAS No. 1189863-37-3

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B2800450
CAS No.: 1189863-37-3
M. Wt: 416.437
InChI Key: DHYQXQPZMKBOPU-UHFFFAOYSA-N
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Description

The compound “2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide” is a complex organic molecule. It contains a benzodioxol group, a pyrazolo[1,5-a]pyrazin group, and an acetamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular formula of the compound is C23H18N4O6 . It contains several functional groups including a benzodioxol group, a pyrazolo[1,5-a]pyrazin group, and an acetamide group .


Physical and Chemical Properties Analysis

The average mass of the compound is 446.412 Da . Other physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Novel Derivatives

Research has demonstrated the synthesis of various novel derivatives incorporating pyrazole and acetamide groups. For instance, studies have shown the creation of new compounds with anti-inflammatory activity, highlighting the potential of these molecules in medical research and drug development (Sunder & Maleraju, 2013). Similarly, the synthesis of pyrazole-acetamide derivatives and their coordination complexes has been explored, indicating the significance of these compounds in the development of novel materials with potential antioxidant activity (Chkirate et al., 2019).

Biological Activities

Various studies have synthesized novel acetamide derivatives and evaluated their biological activities. For example, compounds with potential antitumor activities have been developed, showcasing the importance of such research in cancer therapy (Alqasoumi et al., 2009). Additionally, the synthesis of heterocyclic compounds incorporating antipyrine moiety and their evaluation for antimicrobial activities emphasize the role of these molecules in addressing microbial resistance (Bondock et al., 2008).

Chemical Properties and Synthesis Techniques

The chemical synthesis and structural elucidation of related compounds, such as those incorporating benzodioxolyl, pyrazolyl, and acetamide groups, demonstrate the complexity and versatility of organic synthesis techniques. These studies contribute to the understanding of chemical reactivity, molecular structure, and the potential for developing novel compounds with specific properties (Fadda et al., 2017).

Future Directions

While specific future directions for this compound were not found, similar compounds have been suggested as templates for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c28-22(24-9-8-16-4-2-1-3-5-16)14-26-10-11-27-19(23(26)29)13-18(25-27)17-6-7-20-21(12-17)31-15-30-20/h1-7,10-13H,8-9,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYQXQPZMKBOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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